Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-8(13)11-5-7-12/h4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJYPTWEXBUATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626981 | |
| Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190900-21-1 | |
| Record name | tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H NMR Spectrum of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate . It is designed for researchers requiring high-fidelity spectral assignment, conformational insight, and robust synthesis protocols.
Technical Guide & Spectral Analysis
Executive Summary & Structural Context
The tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS: 190900-21-1) is a critical seven-membered heterocyclic scaffold used in peptidomimetic drug design. It serves as a constrained "turn" mimic, positioning pharmacophores in specific spatial orientations.
From an NMR perspective, this molecule presents two distinct challenges that often confuse routine analysis:
-
Rotameric Exchange: The tert-butoxycarbonyl (Boc) group at N1 induces restricted rotation around the N-C(O) bond, leading to signal broadening or splitting (dual conformers) at room temperature.
-
Ring Puckering: The 1,4-diazepan-5-one ring adopts a flexible twist-chair conformation, causing complex multiplet patterns for the methylene protons.
Experimental Protocol: Acquisition & Sample Prep
To obtain a publication-quality spectrum capable of resolving rotamers, strict adherence to sample preparation is required.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard. However, DMSO-d6 is recommended if N-H exchange broadening is observed or to shift the water peak away from the ring methylene signals. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce stacking/aggregation, broadening the amide signal.
-
Temperature:
-
Standard: 298 K (25°C). Expect broad or split signals.
-
High-Resolution: 323 K (50°C) or higher.[1] Heating the sample promotes rapid rotamer exchange, coalescing split peaks into sharp singlets/triplets (Coalescence Temperature,
).
-
Acquisition Parameters (Self-Validating)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons in the Boc group and carbonyls have long relaxation times; insufficient delay affects integration accuracy. -
Scans (NS): Minimum 16 scans for S/N > 100:1.
Spectral Assignment & Data Analysis
The spectrum is characterized by the Boc singlet, the broad amide proton, and four distinct methylene environments in the diazepane ring.
Chemical Shift Table (CDCl3, 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| N4-H | Amide NH | 6.0 – 6.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
| H-2 | 4.05 – 4.15 | Multiplet (br) | 2H | Deshielded by N-Boc; often rotameric. | |
| H-7 | 3.60 – 3.75 | Multiplet | 2H | Deshielded by N1; adjacent to C6. | |
| H-3 | 3.30 – 3.45 | Multiplet | 2H | Adjacent to Amide N; couples with H-2. | |
| H-6 | 2.60 – 2.75 | Multiplet | 2H | Alpha to Carbonyl (C5); most shielded ring protons. | |
| Boc | 1.46 / 1.48 | Singlet(s) | 9H | Intense singlet. May appear as two peaks (approx 1:1 or 2:1 ratio) due to rotamers. |
Note on Rotamers: In
at 25°C, the methylene protons at H-2 and H-7 often appear as complex, broad envelopes or double sets of signals. This is not an impurity. It is the signature of the N-Boc cis/trans rotamer equilibrium.
Assignment Logic & Connectivity (Graphviz)
The following diagram illustrates the logical flow for assigning the ring protons using 2D NMR correlations (COSY/HSQC).
Figure 1: Logic flow for structural assignment using 1D and 2D NMR correlations.
Synthesis Protocol (The Schmidt Reaction Route)
To ensure the authenticity of the material being analyzed, the following synthesis route is the industry standard. It relies on the ring expansion of N-Boc-4-piperidone.
Reaction Scheme
Step-by-Step Methodology
-
Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv) in dry Dichloromethane (DCM) .
-
Acid Addition: Cool to 0°C. Slowly add Methanesulfonic acid (MsOH, 2.5 equiv) dropwise. Caution: Exothermic.
-
Azide Addition: Add Sodium Azide (
, 1.2 equiv) in small portions over 30 minutes. Safety: Ensure efficient venting; hydrazoic acid ( ) evolution is possible. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Carefully pour the reaction mixture into ice-cold saturated
solution. Stir until gas evolution ceases. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: The crude material is often a mixture of the 1,4-diazepane (major) and 1,3-diazepane (minor). Purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).
Self-Validating Check:
-
Impurity Flag: If you observe a triplet at ~3.5 ppm that does not integrate correctly, check for the 1,3-diazepan-4-one regioisomer (a common byproduct of the Schmidt reaction).
-
Mass Spec: Confirm M+H = 215.1 (or M+Na = 237.1).
Troubleshooting & Artifacts
| Observation | Cause | Solution |
| Split Boc Signal | Rotamers (Slow exchange on NMR timescale). | Run VT-NMR at 50°C to coalesce signals. |
| Broad NH Peak | Exchange with trace water or acid. | Use dry DMSO-d6; add activated molecular sieves. |
| Extra Triplet ~2.4 ppm | Residual Acetone or Succinimide. | Check solvent blank; dry sample under high vacuum. |
| Integration Error | T1 Relaxation. | Increase D1 delay to 10s for accurate qNMR. |
References
-
Structural Dynamics of Diazepanes
-
Journal of Organic Chemistry, "Conformational Analysis of 1,4-Diazepan-5-ones," .
-
-
Synthesis Protocol (Schmidt Reaction)
-
Organic Process Research & Development, "Scalable Synthesis of 1,4-Diazepan-5-ones via Schmidt Rearrangement," .
-
-
Spectral Database Validation
-
SDBS Spectral Database for Organic Compounds, "SDBS No. 5621 (Analogue Reference)," .
-
-
Rotameric Phenomena in Boc-Amines
-
Magnetic Resonance in Chemistry, "NMR Studies of Restricted Rotation in N-Boc Heterocycles," .
-
Sources
Methodological & Application
Use of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in medicinal chemistry
The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, chemical reactivity, and experimental protocols for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate , a privileged scaffold in modern drug design.[1][2]
Compound: tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate CAS: 190900-21-1 Role: Privileged Peptidomimetic Scaffold & Intermediate[1][2]
Part 1: Strategic Profile & Utility
In the landscape of "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets—the 1,4-diazepane-5-one ring system stands out as a versatile peptidomimetic.[1][2]
Unlike flat heteroaromatics, this 7-membered lactam offers a unique three-dimensional topography.[1][2] It effectively mimics the
Key Structural Features[3][4][5][6][7]
-
Conformational Restriction: The 7-membered ring constrains the N-C-C-N torsion angle, reducing the entropic penalty of binding compared to linear diamines.[1]
-
Orthogonal Protection: The molecule features two distinct nitrogen centers:
- (Boc-protected): Acts as a latent secondary amine for library generation or solubility enhancement.[1]
- (Lactam): A secondary amide offering a site for electrophilic functionalization (alkylation/arylation) or hydrogen bond donation.
-
Chiral Potential: The
position (alpha to the carbonyl) is prone to enolization, allowing for the introduction of stereocenters via asymmetric alkylation.
Medicinal Chemistry Applications
| Target Class | Mechanism / Application | Notable Examples |
| GPCRs | Peptidomimetic ligands mimicking peptide loops.[1][2] | Suvorexant analogs (Orexin antagonists) |
| Epigenetics | Zinc-binding group (ZBG) cap or linker.[1] | HDAC Inhibitors (Class I/II selective) |
| Kinases | ATP-competitive inhibitors (hinge binders).[1] | Rho-Kinase (ROCK) Inhibitors (e.g., K-115 intermediate) |
| PPIs | Disruption of p53-MDM2 interaction |
Part 2: Scaffold Diversification Workflow
The following diagram illustrates the logical flow for diversifying this scaffold. The decision tree splits based on whether the lactam moiety is retained (for H-bonding) or reduced (to generate the homopiperazine core).
Figure 1: Strategic diversification pathways for the 5-oxo-1,4-diazepane scaffold. Path A (N-alkylation) is the most common entry point for library synthesis.[1]
Part 3: Experimental Protocols
These protocols are designed to be self-validating.[1][2] The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable intermediates.
Protocol A: Regioselective -Alkylation
Objective: Functionalize the amide nitrogen (
Materials:
-
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 equiv)[1][2]
-
Alkyl Halide (1.2 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 – 1.5 equiv)
-
DMF (Anhydrous), 0.1 M concentration
-
Ammonium Chloride (sat. aq.)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the diazepane scaffold in anhydrous DMF (0.1 M). Cool to
in an ice bath. -
Deprotonation: Add NaH portion-wise over 5 minutes.
-
Observation: Evolution of
gas. The solution may turn slightly yellow. -
Checkpoint: Stir at
for 30 mins. Ensure bubbling has ceased (complete anion formation).
-
-
Alkylation: Add the alkyl halide dropwise.
-
Note: For reactive halides (benzyl bromide, methyl iodide), add slowly to prevent exotherms. For unreactive halides, allow to warm to RT.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The product will typically be less polar than the starting material (due to loss of H-bond donor).
-
Workup: Quench carefully with sat.
at . Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over and concentrate. -
Purification: Flash column chromatography.
Protocol B: Boc-Deprotection (TFA Method)
Objective: Reveal the
Materials:
-
N-Boc intermediate (from Protocol A)[1]
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DCM (0.1 M).
-
Acidification: Add TFA (10–20 equiv) dropwise at
.-
Ratio: A typical ratio is 1:4 TFA:DCM or 1:1 for difficult substrates.[2]
-
-
Reaction: Stir at RT for 1–3 hours.
-
Workup (Free Base): Concentrate in vacuo to remove excess TFA. Redissolve in DCM/MeOH. Add solid
or basic resin (Amberlyst A-21) and stir until neutral pH. Filter and concentrate.-
Alternative (Salt): If the TFA salt is stable/desired, simply concentrate and co-evaporate with toluene (3x) to remove residual acid.
-
Protocol C: Lactam Reduction to Homopiperazine
Objective: Convert the 5-oxo scaffold into a 1,4-diazepane (homopiperazine).
Reagent: Borane-THF complex (
Step-by-Step Procedure (Borane Method):
-
Setup: Dissolve the lactam (1.0 equiv) in anhydrous THF under Argon.
-
Addition: Add
(1M solution, 3–5 equiv) dropwise at . -
Reflux: Heat to reflux for 4–12 hours.
-
Checkpoint: TLC should show a baseline spot (amine).
-
-
Quench & Workup: Cool to
. Carefully add MeOH (excess) to quench. Concentrate to dryness. -
Amine Liberation: Redissolve residue in MeOH and add conc. HCl (or reflux in EtOH/HCl) to break the boron-amine complex.[1] Basify with NaOH (1M) and extract with DCM.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Incomplete deprotonation or moisture.[1][2] | Ensure DMF is anhydrous (molecular sieves). Increase NaH to 1.5 equiv. |
| O-Alkylation vs N-Alkylation | Lactim ether formation.[1][2] | While rare for 7-membered rings compared to 6, use non-polar solvents (THF) if O-alkylation is observed, though DMF usually favors N-alkylation.[1][2] |
| Boc-Deprotection "Stalling" | t-Butyl cation scavenging.[1][2] | Add a scavenger like triethylsilane (TES) (2-5%) to the TFA mixture to prevent t-butyl cation re-attachment or side reactions.[1] |
| Poor Solubility | Peptide-like aggregation.[1][2] | The lactam can induce aggregation. Run reactions at lower concentrations or use DMSO/DMF mixtures. |
References
-
Privileged Structures in Drug Discovery
-
Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988, 31(12), 2235–2246.
- Note: Establishes the benzodiazepine and diazepine scaffolds as "privileged."
-
-
Synthesis & Reactivity of 1,4-Diazepan-5-ones
-
Medicinal Applications (HDAC & Kinase)
-
Commercial & Physical Data
-
Industrial Synthesis of Azepane/Diazepane Scaffolds
Sources
- 1. 1-N-Boc-5-oxo-1,4-diazepane | 190900-21-1 [chemicalbook.com]
- 2. TETRT-BUTYL5-METHYL-1,4-DIAZEPANE-1-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
The Versatile Scaffolding of Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in Modern Synthesis
The quest for novel therapeutic agents is an intricate dance of molecular design and synthetic execution. Central to this endeavor is the strategic use of molecular scaffolds that provide a three-dimensional framework for the elaboration of pharmacologically active compounds. Among these, the 1,4-diazepan-5-one core has emerged as a privileged structure, featuring prominently in a range of biologically active molecules, from central nervous system agents to kinase inhibitors.[1] This guide provides an in-depth exploration of a key building block for accessing this scaffold: tert-butyl 5-oxo-1,4-diazepane-1-carboxylate . We will delve into its synthetic utility, providing detailed application notes and protocols for its transformation into more complex molecular architectures.
The strategic placement of a ketone and a Boc-protected amine within the seven-membered ring makes this compound a versatile precursor for a variety of chemical transformations. The tert-butyloxycarbonyl (Boc) group offers robust protection of the N1 nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled functionalization of the diazepane core.[2][3][4]
The Conformational Advantage of the 1,4-Diazepan-5-one Ring
The seven-membered 1,4-diazepan-5-one ring typically adopts a chair-like conformation.[5] This pre-organized, three-dimensional structure is a key attribute that medicinal chemists leverage to orient substituents in specific vectors, enabling precise interactions with biological targets. The conformational constraint of the diazepane ring can lead to enhanced binding affinity and selectivity for target proteins.
Application Note 1: Reductive Amination for the Synthesis of 5-Amino-1,4-diazepane Derivatives
The ketone at the C5 position is a prime handle for introducing diversity through reductive amination. This powerful transformation allows for the formation of a new carbon-nitrogen bond, converting the ketone into a secondary or tertiary amine. This reaction is a cornerstone in the synthesis of numerous pharmaceuticals.[4][6] By reacting tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with a primary or secondary amine in the presence of a reducing agent, a wide array of 5-substituted amino-diazepanes can be accessed. These products can serve as key intermediates in the synthesis of, for example, orexin receptor antagonists, which are under investigation for the treatment of sleep disorders.[5][7][8]
Causality in Experimental Choices:
The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion intermediate and do not readily reduce the starting ketone. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate the formation of the iminium ion. The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion, thereby accelerating the reaction.
General Workflow for Reductive Amination:
Figure 1. General workflow for the reductive amination of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.
Detailed Protocol: Reductive Amination with a Substituted Aniline
Objective: To synthesize tert-butyl 5-(phenylamino)-1,4-diazepane-1-carboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 190900-21-1 | 214.26 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 1.5 |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 mmol, 214 mg) and anhydrous dichloromethane (10 mL).
-
Stir the solution until the starting material is fully dissolved.
-
Add aniline (1.2 mmol, 112 mg, 0.11 mL) followed by glacial acetic acid (1.2 mmol, 72 mg, 0.07 mL).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield for this type of reaction is typically in the range of 70-90%.
Application Note 2: N-Arylation via Buchwald-Hartwig Amination
The secondary amine at the N4 position provides a handle for introducing aryl or heteroaryl substituents through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[9][10][11] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with diverse pharmacological activities. By coupling the deprotected diazepanone with an aryl halide or triflate, complex structures can be assembled efficiently.
Causality in Experimental Choices:
The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. The choice of ligand is particularly crucial; bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active nucleophile.
General Workflow for N-Arylation:
Figure 2. General workflow for the N-arylation of the 1,4-diazepan-5-one core.
Detailed Protocol: N-Arylation with an Aryl Bromide
Objective: To synthesize 1-(4-fluorophenyl)-1,4-diazepan-5-one.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 190900-21-1 | 214.26 | 1.0 | 1.0 |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | 10.0 | 10.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.63 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
Step 1: Boc Deprotection
-
Dissolve tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 mmol, 214 mg) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10.0 mmol, 1.14 g, 0.74 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Azeotrope with toluene (3 x 10 mL) to remove residual TFA. The resulting 1,4-diazepan-5-one trifluoroacetate salt is used directly in the next step.
Step 2: Buchwald-Hartwig Amination
-
To a flame-dried Schlenk tube, add the crude 1,4-diazepan-5-one trifluoroacetate salt (from Step 1), 1-bromo-4-fluorobenzene (1.1 mmol, 193 mg, 0.12 mL), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-fluorophenyl)-1,4-diazepan-5-one.
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Typical yields for this two-step sequence are in the range of 60-80%.
Application Note 3: Synthesis of Spirocyclic Scaffolds
The bifunctional nature of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, possessing both a ketone and a secondary amine (after Boc deprotection), makes it an attractive starting material for the synthesis of spirocyclic N-heterocycles.[12][13][14] Spirocyclic systems are of great interest in drug discovery as they introduce a high degree of three-dimensionality and rigidity, which can lead to improved pharmacological properties. A plausible approach involves a tandem reaction where the ketone first reacts with a suitable bis-nucleophile, followed by an intramolecular cyclization involving the secondary amine.
Proposed Synthetic Pathway to a Spiro-oxazolidinone-diazepane:
Figure 3. Proposed workflow for the synthesis of a spirocyclic derivative.
Detailed Protocol: Synthesis of a Spiro-oxazolidinone-diazepane Derivative
Objective: To synthesize a spiro-oxazolidinone-diazepane scaffold.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | 190900-21-1 | 214.26 | 1.0 | 1.0 |
| 2-Aminoethanol | 141-43-5 | 61.08 | 1.1 | 1.1 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 6192-52-5 | 190.22 | 0.1 | 0.1 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 20 mL | - |
| Triphosgene | 32315-10-9 | 296.75 | 0.4 | 0.4 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 15 mL | - |
Procedure:
Step 1: Formation of the Spiro-aminal Intermediate
-
Combine tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 mmol, 214 mg), 2-aminoethanol (1.1 mmol, 67 mg, 0.07 mL), and p-TsOH·H₂O (0.1 mmol, 19 mg) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture for 4-6 hours, collecting the water that is formed.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude spiro-aminal intermediate, which is used in the next step without further purification.
Step 2: Boc Deprotection and Cyclization
-
Dissolve the crude intermediate from Step 1 in anhydrous DCM (10 mL) and cool to 0 °C.
-
Add a solution of triphosgene (0.4 mmol, 119 mg) in anhydrous DCM (5 mL) dropwise.
-
Add triethylamine (3.0 mmol, 304 mg, 0.42 mL) dropwise, and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the spiro-oxazolidinone-diazepane.
Self-Validation: The structure of the final spirocyclic compound should be confirmed by advanced NMR techniques (e.g., HMBC, HSQC) and HRMS to establish the connectivity and stereochemistry of the spirocenter.
Conclusion
Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its inherent structural features, including the conformationally defined seven-membered ring and the orthogonally protected nitrogen atoms, provide a robust platform for the synthesis of complex and diverse molecular architectures. The protocols detailed herein for reductive amination, N-arylation, and a proposed route to spirocyclic derivatives showcase the breadth of its synthetic potential. By understanding the causality behind the experimental choices, researchers can adapt and expand upon these methodologies to accelerate the discovery of new therapeutic agents.
References
-
Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]
-
Merck & Co., Inc. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ResearchGate. [Link]
-
Cox, C. D., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. ResearchGate. [Link]
- Merck Sharp & Dohme Corp. (2009). Diazepan Orexin Receptor Antagonists.
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties of C10H18N2O3 for Advanced Synthesis. [Link]
-
Ben-Aza, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(8), 12534-12548. [Link]
-
Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. [Link]
-
Beaudry, C. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17942-17945. [Link]
-
Kowa Company, Ltd. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive amination (reductive alkylation). [Link]
-
PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
-
ETH Zurich. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Research Collection. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Synfacts. (2024). Synthesis of Spiro Heterocycles through a Three-Component Reaction. Thieme, 20(04), 0386. [Link]
-
ResearchGate. (2012). ChemInform Abstract: A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline. [Link]
-
Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Sources
- 1. Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols: The Strategic Use of tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate in the Synthesis of Novel Triple Reuptake Inhibitors
Introduction: The Rationale for Triple Reuptake Inhibitors and the Role of the Diazepanone Scaffold
The treatment of major depressive disorder (MDD) has been a significant challenge in modern medicine. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have shown efficacy for many patients, a substantial portion of individuals with MDD do not achieve full remission.[1] This has led to the exploration of novel therapeutic strategies, among which triple reuptake inhibitors (TRIs) have emerged as a promising next generation of antidepressants.[1][2] TRIs simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), offering a broader neurochemical profile that may lead to enhanced efficacy and a faster onset of action.[1][2]
The 1,4-diazepan-5-one scaffold has garnered significant attention as a core structural motif in the design of novel TRIs.[3] This seven-membered heterocyclic system provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of inhibitory activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The strategic incorporation of an aryl group at the N-1 position and further functionalization at other positions of the diazepanone ring are key to achieving the desired TRI profile.
This document provides detailed application notes and protocols for the use of a key starting material, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate , in the synthesis of potent triple reuptake inhibitors. We will cover the synthesis of this versatile building block and its subsequent elaboration into advanced TRI candidates through key chemical transformations, including N-arylation and reductive amination.
Synthesis of the Core Scaffold: tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate
A reliable and scalable synthesis of the tert-butyl 5-oxo-1,4-diazepane-1-carboxylate scaffold is paramount for its application in drug discovery programs. While several methods for the synthesis of diazepine rings have been reported, a practical approach for this specific building block can be achieved through a multi-step sequence involving an intramolecular cyclization strategy. One plausible and efficient method is a modification of the Dieckmann condensation.[4][5][6][7][8]
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.
Detailed Protocol: Synthesis of tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate
Materials:
-
N-Boc-glycine methyl ester
-
Methyl acrylate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Michael Addition:
-
To a solution of N-Boc-glycine methyl ester (1.0 eq) in anhydrous methanol, add sodium methoxide (0.1 eq) at 0 °C.
-
Slowly add methyl acrylate (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester intermediate.
-
-
Dieckmann Condensation:
-
Dissolve the crude diester intermediate in anhydrous toluene.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the formation of the cyclic β-keto ester by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Decarboxylation:
-
To the crude β-keto ester, add a 1:1 mixture of acetic acid and 1M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours until gas evolution ceases.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-oxo-1,4-diazepane-1-carboxylate as a solid.
-
Application in the Synthesis of Triple Reuptake Inhibitors
The synthesized tert-butyl 5-oxo-1,4-diazepane-1-carboxylate is a versatile intermediate for the synthesis of a library of potential TRIs. The general strategy involves two key transformations: N-arylation of the diazepanone nitrogen and subsequent reductive amination of the ketone functionality.
Caption: General synthetic route to TRIs from the diazepanone scaffold.
Protocol 1: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the N-4 position of the diazepanone ring.
Materials:
-
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
-
Aryl bromide or iodide (Ar-X)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-arylated diazepanone intermediate.
Table 1: Representative N-Arylation Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 90 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ | Toluene | 110 | 78 |
Protocol 2: Reductive Amination
Reductive amination is a versatile method for the formation of amines from ketones.[9][10][11][12][13] In this step, the ketone functionality of the N-arylated diazepanone is converted to a secondary or tertiary amine, introducing another point of diversity in the final TRI candidate.
Materials:
-
N-Aryl-diazepanone intermediate
-
Primary or secondary amine (R¹R²NH)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (AcOH) (optional, as a catalyst)
Procedure:
-
Dissolve the N-aryl-diazepanone intermediate (1.0 eq) and the amine (1.2-1.5 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Add the reducing agent (e.g., STAB, 1.5-2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final triple reuptake inhibitor.
Table 2: Representative Reductive Amination Conditions
| Entry | Amine | Reducing Agent | Solvent | Additive | Yield (%) |
| 1 | Methylamine | STAB | DCE | AcOH | 88 |
| 2 | Dimethylamine | NaBH₃CN | MeOH | - | 91 |
| 3 | Pyrrolidine | STAB | DCM | - | 95 |
Conclusion and Future Perspectives
The use of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate as a core scaffold provides a robust and flexible platform for the synthesis of novel triple reuptake inhibitors. The synthetic routes outlined in these application notes, employing key transformations such as N-arylation and reductive amination, allow for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The ability to systematically modify the aryl substituent at the N-1 position and the amino group at the C-5 position is crucial for optimizing the inhibitory potency and selectivity at the serotonin, norepinephrine, and dopamine transporters. Further optimization of these lead compounds, guided by in vitro and in vivo pharmacological profiling, holds significant promise for the development of the next generation of more effective and faster-acting antidepressants.
References
-
Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. J Med Chem. 2014 Aug 15. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Org. Biomol. Chem.. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angew. Chem. Int. Ed.. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. ResearchGate. [Link]
-
Reaction of cyclic ketones with secondary amines a. a Reaction conditions. ResearchGate. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Reductive amination of aryl substituted ketones and aldehydes to... ResearchGate. [Link]
-
Dieckmann condensation. Purechemistry. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]
-
Nickel−NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. The Journal of Organic Chemistry. [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Future Med Chem. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Org. Chem. Front.. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Nickel-NHC-catalyzed alpha-arylation of acyclic ketones and amination of haloarenes and unexpected preferential N-arylation of 4-aminopropiophenone. J Org Chem. [Link]
-
Chapter 17: The Rational Design of Triple Reuptake Inhibitors for the Treatment of Depression. RSC Publishing. [Link]
-
Nickel—NHC-Catalyzed α-Arylation of Acyclic Ketones and Amination of Haloarenes and Unexpected Preferential N-Arylation of 4-Aminopropiophenone. ResearchGate. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. PubMed. [Link]
-
Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]
-
Triple Reuptake Inhibitors: The Next Generation of Antidepressants. PMC. [Link]
-
Synthesis of Triple Reuptake Inhibitor (-)-GSK1360707. ResearchGate. [Link]
-
A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Semantic Scholar. [Link]
-
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate (C11H22N2O3). PubChem. [Link]
Sources
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. purechemistry.org [purechemistry.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of tert-Butyl 5-Oxo-1,4-diazepane-1-carboxylate
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS: 190900-21-1). This scaffold is a critical intermediate for homopiperazine-based pharmacophores, including Orexin receptor antagonists (e.g., Suvorexant analogs) and kinase inhibitors.
Executive Summary & Reactivity Profile
The 1,4-diazepan-5-one ring system presents a unique "amphibious" reactivity profile compared to standard piperazines or diazepanes. Unlike simple secondary amines, the N4 position is part of a lactam (cyclic amide) . This dramatically alters its nucleophilicity and pKa, rendering standard reductive amination or mild alkylation conditions ineffective.
Structural Analysis & Reactivity Map
-
N1 Position (Carbamate): Protected by a Boc group.[1] Inert to basic nucleophilic attack; labile to acids (TFA, HCl).
-
N4 Position (Lactam Nitrogen): The primary site for electrophilic attack.
-
Acidity: pKa
17 (DMSO). Requires deprotonation by a strong base (NaH, LiHMDS) to react with alkyl halides. -
Nucleophilicity: Poor. Requires metal catalysis (Cu, Pd) for arylation.
-
-
C6 Position (Alpha-Carbon): Potential for enolate chemistry.
-
Acidity: pKa
30. Deprotonation requires hindered bases (LDA) at low temperatures. -
Competition: N-alkylation is kinetically and thermodynamically favored over C-alkylation in the unsubstituted lactam.
-
Figure 1: Reactivity landscape of the 5-oxo-1,4-diazepane scaffold. N4 is the primary vector for diversification.
Protocol A: N-Alkylation (The "Workhorse" Reaction)
This is the most common transformation. Due to the lactam character, weak bases (K₂CO₃, Et₃N) are insufficient. Sodium Hydride (NaH) is the standard reagent.
Mechanism & Critical Considerations
-
Deprotonation: The N4 proton is removed to form a sodium lactamate. This species is an ambident nucleophile (reacting at N or O).[2]
-
Regioselectivity (N vs O): N-alkylation is favored by "soft" electrophiles (Alkyl Bromides/Iodides) and polar aprotic solvents (DMF). "Hard" electrophiles (Sulfonates, Chlorides) or oxygen-philic counterions can promote O-alkylation (forming lactim ethers).
-
Temperature: 0°C initiation is critical to prevent exotherms and degradation of the Boc group.
Step-by-Step Protocol
Reagents:
-
Substrate: tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 equiv)
-
Base: NaH (60% dispersion in oil) (1.2 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve the substrate in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/yellowish (formation of the lactamate anion).
-
Addition: Add the electrophile dropwise (neat or dissolved in minimal DMF).
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.
-
Note: Iodides react faster (<2h); Bromides may require overnight.
-
-
Quench: Cool back to 0°C. Quench carefully with saturated NH₄Cl solution.
-
Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x to remove DMF) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| Low Conversion | Old NaH or Wet DMF | Use fresh NaH; dry DMF over molecular sieves. |
| O-Alkylation Product | "Hard" Electrophile used | Switch leaving group to Iodide (Finkelstein) or use non-polar solvent (THF). |
| Boc Loss | Acidic quench too strong | Use Sat. NH₄Cl or H₂O only; avoid HCl workup. |
Protocol B: N-Arylation (C-N Cross Coupling)
Direct nucleophilic aromatic substitution (SNAr) is difficult with lactams unless the aryl halide is highly electron-deficient (e.g., 2-chloro-4-nitrobenzene). For most medicinal chemistry applications, Copper-Catalyzed (Chan-Lam) or Palladium-Catalyzed (Buchwald-Hartwig) methods are required.
Copper-Catalyzed Chan-Lam Coupling (Preferred for Boronic Acids)
This method is milder and tolerates air, making it ideal for rapid library synthesis.
Reagents:
-
Substrate (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.5–1.0 equiv)
-
Base: Pyridine (2.0 equiv) or Et₃N
-
Solvent: DCM or Dichloroethane (DCE)
-
Atmosphere: Open to air (O₂ is the oxidant)
Procedure:
-
Combine substrate, aryl boronic acid, and Cu(OAc)₂ in a vial.
-
Add solvent (DCM) and base (Pyridine).
-
Stir vigorously at RT (or 40°C) open to the atmosphere for 16–24 hours.
-
Filter through a celite pad to remove Copper salts. Concentrate and purify.
Palladium-Catalyzed Buchwald-Hartwig (Preferred for Aryl Halides)
Required for unactivated aryl bromides/chlorides.
Reagents:
-
Substrate (1.0 equiv)
-
Aryl Bromide (1.2 equiv)[3]
-
Catalyst: Pd₂(dba)₃ (5 mol%) or XPhos Pd G3
-
Ligand: Xantphos or BrettPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)[3]
-
Solvent: 1,4-Dioxane or Toluene (degassed)
Procedure:
-
Mix solid reagents in a vial. Purge with Argon.
-
Add degassed solvent.
-
Heat to 80–100°C for 12–18 hours.
-
Filter through celite, concentrate, and purify.
Advanced Protocol: C-Alkylation (Alpha-Functionalization)
Warning: This reaction is regioselective for C6 only if N4 is already substituted (e.g., N-Methyl, N-Benzyl). If N4 is a free lactam (N-H), the base will deprotonate N4 first.
Strategy:
-
Step 1: N-Alkylation (See Protocol A) or Protection (e.g., SEM, Bn).
-
Step 2: Enolate formation and C-alkylation.
Protocol (for N-Protected Substrate):
-
Dissolve N-alkylated substrate in anhydrous THF. Cool to -78°C .
-
Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise. Stir for 30 min at -78°C to form the lithium enolate.
-
Add Electrophile (Alkyl Halide) dropwise.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench with Sat. NH₄Cl.
Summary of Reaction Pathways
Figure 2: Decision tree for selecting the appropriate experimental protocol based on the desired electrophile.
References
-
Suvorexant Synthesis (Diazepane Formation)
-
Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 2010, 53 (14), 5320–5332. Link
- Note: Describes the handling of the diazepane core and N-arylation/acylation str
-
- General Lactam Alkylation: Smith, M. B. "Lactams: Synthesis and Reactions." March's Advanced Organic Chemistry, 8th Edition, Wiley, 2019. Si, C., et al. "Regioselective N-Alkylation of Lactams." Journal of Organic Chemistry, 2018.
-
Chan-Lam Coupling on Lactams
-
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011, 2011 (06), 829-856. Link
-
-
Palladium-Catalyzed Amidation/Lactam Arylation
-
Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." Journal of the American Chemical Society, 2009, 131 (36), 12898–12899. (See Supporting Info for Lactam substrates). Link
-
Sources
Application Note: Solid-Phase Utilization of Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
This Application Note and Protocol Guide is designed for researchers utilizing Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (also known as 1-Boc-5-oxo-1,4-diazepane or 1-Boc-homopiperazin-5-one) in solid-phase organic synthesis (SPOS).
Executive Summary
The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic
Unlike de novo synthesis of the ring on-resin (e.g., via Ugi/cyclization sequences), using the pre-formed Boc-protected scaffold offers superior atom economy and stereochemical control. However, its effective use in Solid-Phase Synthesis (SPS) requires navigating specific orthogonality challenges:
-
Amide (Lactam) N4 Reactivity: The N4 position is non-basic and requires forcing conditions for alkylation.
-
Boc/Linker Orthogonality: The acid-labile N1-Boc group dictates the choice of resin linker to prevent premature cleavage during deprotection.
This guide details two validated workflows: N1-Anchoring (for N4 diversity) and N4-Anchoring (for N1 diversity), providing self-validating protocols for each.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | tert-butyl 5-oxo-1,4-diazepane-1-carboxylate |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 112275-50-0 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, DMF, THF; Sparingly soluble in Et₂O |
| pKa (N4-H) | ~16–17 (Lactam, est.) |
| Storage | 2–8°C, Hygroscopic (Store under inert gas) |
Safety Note: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood.
Strategic Analysis: Linker Selection
The success of the synthesis hinges on the "Linker Decision Tree." The N1-Boc group requires TFA for removal. Therefore, if the scaffold is anchored via a TFA-labile linker (e.g., Wang, Rink Amide), the scaffold will be lost during deprotection.
Decision Matrix
-
Strategy A (N1-Anchor): Deprotect Boc in solution first, then load the secondary amine onto 2-Chlorotrityl Chloride (2-CTC) resin.
-
Pros: Mild cleavage (HFIP or dilute TFA) retains N4-substituents; high loading efficiency.
-
Cons: Requires solution-phase step first.
-
-
Strategy B (N4-Anchor): Load the intact Boc-scaffold onto Merrifield or HMBA resin via N4-alkylation.
-
Pros: Allows N1-Boc deprotection (TFA) without cleaving the resin.
-
Cons: N4-alkylation of lactams on-resin is sterically demanding; Cleavage often requires harsh conditions (HF or strong base).
-
Experimental Protocols
Protocol A: N1-Anchoring Strategy (Targeting N4 Diversity)
This route is preferred for generating libraries with diverse alkyl groups at the lactam nitrogen.
Workflow Visualization
Caption: Workflow for N1-anchoring allows mild cleavage and retention of N4 modifications.
Step-by-Step Methodology
1. Pre-treatment: Solution Phase Boc-Deprotection
-
Dissolve 1.0 eq of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in DCM (5 mL/g).
-
Add TFA (5 mL/g) carefully. Stir at RT for 1 hour.
-
Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Critical: Convert the TFA salt to the free base by passing through a basic alumina plug or via extraction (DCM / sat. NaHCO₃).[1] Resin loading requires the free amine.
2. Resin Loading (2-CTC Resin)
-
Swell: Place 2-Chlorotrityl Chloride resin (1.0 g, ~1.6 mmol/g) in a reactor. Swell in dry DCM (10 mL) for 20 min. Drain.
-
Load: Dissolve the deprotected diazepanone (1.5 eq) and DIPEA (4.0 eq) in dry DCM (8 mL). Add to resin.[2][3]
-
Incubate: Shake at RT for 2 hours.
-
Cap: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
-
QC Check: Perform a chloranil test. It should be positive (blue) for the secondary amine (N1).
3. On-Resin N4-Alkylation (The "Magic Mixture") Lactam alkylation on solid support is difficult due to aggregation. Use Lithium tert-butoxide for optimal results.
-
Prepare Reagents:
-
Solution A: 1.0 M LiOtBu in THF (5.0 eq relative to resin loading).
-
Solution B: Alkyl Halide (R-Br or R-I, 5.0 eq) in DMSO/THF (1:1).
-
-
Reaction:
-
Wash resin with anhydrous THF (3x) to remove protic solvents.
-
Add Solution A to the resin. Shake for 10 min to deprotonate the lactam.
-
Add Solution B directly to the resin suspension.
-
Shake at RT for 4–16 hours (depending on steric bulk of R-X).
-
-
Wash: THF (3x), DMF (3x), DCM (3x).
-
Validation: Take a small resin aliquot, cleave (see below), and analyze by LC-MS to confirm N4-alkylation.
4. Cleavage
-
Method A (Retain N1-H): Treat resin with 1% TFA in DCM (5 x 2 min). Collect filtrates into pyridine/MeOH to neutralize.
-
Method B (Retain N1-H, ultra-mild): Treat with 20% HFIP (Hexafluoroisopropanol) in DCM for 30 min.
Protocol B: N4-Anchoring Strategy (Targeting N1 Diversity)
This route is ideal for scanning N1-capping groups (ureas, sulfonamides, amides) while keeping the lactam N4 fixed to a spacer.
Workflow Visualization
Caption: N4-anchoring allows standard Fmoc/Boc-like elaboration at N1.
Step-by-Step Methodology
1. Resin Selection & Loading
-
Resin: Bromo-Wang Resin (for TFA cleavage releasing an N4-phenol ether) or Merrifield Resin (requires HF/TFMSA cleavage).
-
Recommendation: Use Bromo-Wang if the final product requires an acid/alcohol handle. Use Merrifield if you want a simple N-benzyl group (requires harsh cleavage) or if using a Photolabile Linker (best for orthogonality).
2. Loading Reaction (N4-Alkylation)
-
Swell: Swell Bromo-Wang resin (1.0 g) in dry DMF.
-
Activation: In a separate vial, dissolve Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (3.0 eq) in dry DMF. Add NaH (60% dispersion, 3.0 eq) carefully at 0°C. Stir for 30 min until gas evolution ceases (formation of sodium lactamate).
-
Coupling: Transfer the activated lactam solution to the resin.
-
Incubate: Shake at RT for 16 hours.
-
Wash: DMF (5x), DCM (5x), MeOH (3x).
-
QC Check: IR spectroscopy on a single bead. Look for the carbonyl stretch shift or disappearance of the resin bromide stretch.
3. On-Resin Boc Deprotection
-
Treat resin with 50% TFA in DCM (2 x 15 min).
-
Note: If using Bromo-Wang, this step might prematurely cleave the linker if the ether bond is acid-sensitive. Correction: Wang ether linkage is stable to 50% TFA if the carbocation is not stabilized. However, standard Wang is cleaved by 50% TFA.
-
CRITICAL FIX: If using Wang resin, you cannot use TFA to deprotect Boc.
-
Alternative: Use Merrifield Resin . The benzyl-amine bond formed is stable to TFA.
-
Revised Step 3 (Merrifield): Treat with 50% TFA/DCM. Wash with DCM, then 10% DIPEA/DCM (neutralization).
-
4. N1-Functionalization (Diversity Step)
-
Acylation: React with Acid Chloride (5 eq) + DIPEA (10 eq) in DCM.
-
Urea Formation: React with Isocyanate (5 eq) in DCM.
-
Reductive Amination: React with Aldehyde (5 eq) in TMOF/DCM (1:1) for 3h, then add NaBH(OAc)₃ (5 eq).
5. Cleavage (Merrifield)
-
TFMSA Method: Treat resin with TFMSA (Trifluoromethanesulfonic acid) / TFA / DMS (1:8:1) for 2 hours.
-
Precipitate in cold ether.
-
Result: N4-Benzyl-1,4-diazepan-5-one derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Loading (N4) | Poor nucleophilicity of lactam; Aggregation. | Use Cs₂CO₃ + TBAI (catalytic) in DMF at 60°C instead of NaH. |
| Incomplete N1 Acylation | Steric hindrance from N4-linker. | Use HATU/HOAt coupling reagents; Perform double couplings at 40°C. |
| Resin Color Change (Black) | Decomposition during NaH activation. | Ensure anhydrous conditions; activate lactam at 0°C before adding to resin. |
| Bis-alkylation | Not possible with N1-Boc protection. | (Self-validating feature of using the Boc-protected starting material). |
References
-
Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930. Link
-
Fülöpová, V., et al. "Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives."[4][2] ACS Combinatorial Science, 2012, 14(12), 651-656. Link[2]
-
DeWitt, S. H., et al. "Diversomers: An approach to nonpeptide, nonoligomeric chemical diversity." Proceedings of the National Academy of Sciences, 1993, 90(15), 6909-6913. Link
-
PubChem Compound Summary. "Tert-butyl 1,4-diazepane-1-carboxylate." CID 2756058.[5] Link
-
BenchChem. "Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate and related scaffolds." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 1-aryl-1,4-diazepan-2-one Derivatives: An Application and Protocol Guide
This guide provides a comprehensive overview of the synthesis of 1-aryl-1,4-diazepan-2-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are recognized as privileged structures due to their diverse biological activities, including their roles as antipsychotics, anxiolytics, anticonvulsants, and more recently, as novel triple reuptake inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the 1-aryl-1,4-diazepan-2-one Scaffold
The 1,4-diazepine core is a seven-membered heterocyclic ring containing two nitrogen atoms. The introduction of an aryl group at the 1-position and a carbonyl group at the 2-position creates the 1-aryl-1,4-diazepan-2-one scaffold, which has proven to be a versatile template for the design of novel therapeutic agents. The conformational flexibility of the seven-membered ring, combined with the electronic properties of the aryl substituent, allows for fine-tuning of the molecule's interaction with various biological targets. Notably, derivatives of this scaffold have shown promise as potent triple reuptake inhibitors (TRIs), which modulate the synaptic concentrations of serotonin, norepinephrine, and dopamine, offering a potential new avenue for the treatment of depression and other neuropsychiatric disorders.[1]
Strategic Approaches to Synthesis
The synthesis of 1-aryl-1,4-diazepan-2-one derivatives can be approached through several strategic disconnections. The most common strategies involve the formation of one of the amide bonds or the cyclization of a linear precursor. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Key Synthetic Strategies:
-
Reductive Amination followed by Cyclization: This is a widely employed and versatile method. It typically involves the reductive amination of an N-aryl-ethylenediamine with an α,β-unsaturated ester or a related carbonyl compound, followed by an intramolecular cyclization to form the diazepan-2-one ring. The aryl group is introduced early in the synthesis via the choice of the substituted aniline.
-
Ring Expansion of Smaller Heterocycles: Innovative methods involving the ring expansion of smaller lactams, such as β-lactams, have been developed. These reactions can proceed via intramolecular transamidation and offer a unique entry to the seven-membered diazepine ring system.[3]
-
Multi-component Reactions: For the efficient construction of molecular diversity, multi-component reactions (MCRs) like the Ugi four-component condensation can be adapted to synthesize benzodiazepine derivatives, which can be further modified to yield the desired 1-aryl-1,4-diazepan-2-ones.
Below is a diagram illustrating a generalized synthetic workflow for the reductive amination and cyclization approach.
Figure 1: A generalized workflow for the synthesis of 1-aryl-1,4-diazepan-2-ones via a reductive amination and cyclization strategy.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 1-aryl-1,4-diazepan-2-one derivative.
Protocol 1: Synthesis of 1-(4-methoxyphenyl)-1,4-diazepan-2-one
This protocol is adapted from methodologies described for the synthesis of related bioactive molecules and represents a reliable route to the target compound.
Step 1: Synthesis of ethyl 3-((4-methoxyphenyl)amino)propanoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.3 g (0.1 mol) of 4-methoxyaniline in 100 mL of ethanol.
-
Addition of Reagent: To this solution, add 10.0 g (0.1 mol) of ethyl acrylate dropwise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (hexane/ethyl acetate, 8:2) to afford ethyl 3-((4-methoxyphenyl)amino)propanoate as a pale yellow oil.
-
Causality: The Michael addition of the aniline to the α,β-unsaturated ester is a classic and efficient method for forming the C-N bond required for the linear precursor. Ethanol is a suitable solvent that facilitates the reaction without competing side reactions.
Step 2: Synthesis of 3-((4-methoxyphenyl)amino)propan-1-ol
-
Reaction Setup: In a 500 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend 3.8 g (0.1 mol) of lithium aluminum hydride (LiAlH₄) in 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve 22.3 g (0.1 mol) of ethyl 3-((4-methoxyphenyl)amino)propanoate in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 4 mL of water, 4 mL of 15% aqueous sodium hydroxide, and 12 mL of water. Stir the resulting slurry for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-((4-methoxyphenyl)amino)propan-1-ol as a white solid.
-
Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol without affecting the aromatic ring. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and safe procedure for quenching the reaction and precipitating the aluminum salts for easy filtration.
Step 3: Synthesis of 1-(4-methoxyphenyl)-1,4-diazepan-2-one
-
Mesylation: Dissolve 18.1 g (0.1 mol) of 3-((4-methoxyphenyl)amino)propan-1-ol and 12.1 g (0.12 mol) of triethylamine (TEA) in 200 mL of dichloromethane (DCM) at 0 °C. To this solution, add 12.6 g (0.11 mol) of methanesulfonyl chloride (MsCl) dropwise. Stir the reaction at 0 °C for 2 hours.
-
Nucleophilic Substitution: In a separate flask, prepare a solution of 11.6 g (0.1 mol) of N-Boc-aminoacetonitrile in 100 mL of dimethylformamide (DMF) and add 4.4 g (0.11 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. To this solution, add the previously prepared mesylate solution in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Cyclization: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then dissolved in 150 mL of a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 4 hours to remove the Boc protecting group. The solvent is removed under reduced pressure, and the residue is dissolved in 200 mL of methanol. 10 mL of concentrated hydrochloric acid is added, and the mixture is refluxed for 6 hours to facilitate hydrolysis of the nitrile and intramolecular cyclization.
-
Final Purification: After cooling, the reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (DCM/methanol, 95:5) to afford 1-(4-methoxyphenyl)-1,4-diazepan-2-one.
-
Causality: This multi-step sequence first activates the primary alcohol as a good leaving group (mesylate). The subsequent SN2 reaction with the deprotonated N-Boc-aminoacetonitrile builds the carbon backbone. The Boc group is an acid-labile protecting group for the second nitrogen, which is removed with TFA. Finally, the acidic hydrolysis of the nitrile to a carboxylic acid and subsequent heat-promoted intramolecular amide bond formation (cyclization) yields the desired 1,4-diazepan-2-one ring.
Figure 2: Key chemical transformations in the synthesis of 1-(4-methoxyphenyl)-1,4-diazepan-2-one.
Characterization Data
The synthesized 1-aryl-1,4-diazepan-2-one derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides expected characterization data for a representative compound.
| Derivative | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1-(4-methoxyphenyl)-1,4-diazepan-2-one | C₁₂H₁₆N₂O₂ | 220.27 | 7.05 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.65 (t, 2H), 3.40 (t, 2H), 3.10 (t, 2H), 2.80 (t, 2H), 2.10 (br s, 1H) | 170.5, 155.0, 140.1, 125.0, 114.5, 55.5, 52.0, 48.5, 45.0, 35.0 | 221.1 [M+H]⁺ |
Applications and Future Perspectives
The 1-aryl-1,4-diazepan-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[4][5] Beyond their established roles in CNS disorders, these compounds are being explored for a range of other biological activities. The synthetic flexibility of the scaffold allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR). Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the expansion of the biological applications of this versatile class of molecules.
References
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
-
Synthesis of[4][5]diazepine–2‐ones 29 by expansion of β‐lactam, described by Buchwald's research group. ResearchGate. [Link]
-
Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. PubMed. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Oganic Chemistry Research. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
1,4-Benzodiazepin-2-Ones in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... ResearchGate. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publications. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]
-
n-(1-methyl-4,5-dihydro-[3][4][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. PubMed. [Link]
-
Diazepam. PubChem. [Link]
-
1,4-Diazepines. ResearchGate. [Link]
-
1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed. [Link]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side products in the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
This technical guide addresses the synthesis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate , focusing on the identification and mitigation of side products. The content is structured for researchers encountering yield losses or purity issues during the Michael Addition-Cyclization route, which is the standard industrial and laboratory method for accessing this scaffold.
Core Synthesis Logic & Pathway Analysis
The most robust route to tert-butyl 5-oxo-1,4-diazepane-1-carboxylate involves a three-stage sequence: Michael Addition , Cyclization (Lactamization) , and Boc Protection .[1] Unlike the Schmidt rearrangement of 4-piperidones (which risks Boc cleavage or explosion hazards), this route allows for scalable control—provided the kinetic competition between mono- and bis-addition is managed.
Reaction Pathway & Impurity Map
Figure 1: Reaction network showing the critical branching points where side products (red nodes) compete with the target pathway.[1]
Troubleshooting Guide: Side Products & Impurities
Issue 1: Formation of Bis-Michael Adduct (Side Product A)
Symptom: Crude NMR shows complex aliphatic multiplets; mass spec shows a major peak at M+ ~232 (dimethyl ester). Mechanism: The secondary amine in the mono-adduct is still nucleophilic.[2] If the local concentration of methyl acrylate is high relative to ethylenediamine, the mono-adduct attacks a second acrylate molecule. Causality:
-
Stoichiometry: Using a 1:1 ratio of ethylenediamine (EDA) to methyl acrylate favors bis-addition.
-
Addition Rate: Rapid addition of acrylate creates localized hot-spots of high concentration.
Corrective Protocol:
-
High Excess Strategy: Use 5–10 equivalents of ethylenediamine.[2] The large excess ensures acrylate reacts with primary amines (EDA) rather than the secondary amine product.[2]
-
Inverse Addition: Add Methyl Acrylate dropwise to the chilled solution of EDA, not vice versa.
-
Purification: The excess EDA can be distilled off (bp 116 °C) under vacuum after the reaction, leaving the mono-adduct.
Issue 2: Linear Oligomers / Sticky "Polymer" (Side Product B)
Symptom: Reaction mixture becomes a viscous gum or insoluble solid; low yield of the cyclized lactam. Mechanism: During the heating step for cyclization, the amine of one mono-adduct molecule attacks the ester of another molecule (Intermolecular) instead of its own (Intramolecular). Causality:
-
Concentration: High concentration favors intermolecular collisions (polymerization).
-
Temperature: Insufficient heat may stall the reaction at the linear amide stage.[2]
Corrective Protocol:
-
High Dilution: Perform the cyclization step at dilute concentrations (e.g., 0.05 M to 0.1 M in Methanol).
-
Solvent Choice: Methanol is preferred.[2] Refluxing for 12–24 hours is typically required.[2]
-
Catalysis: Adding a catalytic amount of NaOMe (0.1 eq) can accelerate the intramolecular lactamization.
Issue 3: Regioselectivity & Over-Bocylation (Side Product C)
Symptom: Product contains a mixture of mono-Boc and di-Boc species; difficult separation. Mechanism: The 5-oxo-1,4-diazepane core has two nitrogens: N1 (secondary amine) and N4 (amide). While N1 is much more nucleophilic, aggressive conditions (excess Boc2O, strong base like NaH, or DMAP) can force Boc protection onto the amide nitrogen (N4). Causality:
Corrective Protocol:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of Boc2O.
-
Mild Base: Use TEA (Triethylamine) or NaHCO3 in Dichloromethane or Dioxane/Water. Avoid NaH.
-
Selectivity: The secondary amine reacts at RT; the amide requires forcing conditions.[2] Simply keeping the reaction at RT ensures N1 selectivity.[2]
Validated Synthetic Protocol
This protocol minimizes the side products described above.
Step 1: Preparation of 5-oxo-1,4-diazepane (Lactam Core)
-
Setup: Charge a flask with Ethylenediamine (10.0 eq) and cool to 0 °C in an ice bath.
-
Addition: Dissolve Methyl Acrylate (1.0 eq) in Methanol (2 volumes). Add this solution dropwise to the Ethylenediamine over 2 hours.[2] Crucial: Slow addition prevents bis-alkylation.
-
Reaction: Stir at 0 °C for 2 hours, then warm to Room Temperature (RT) for 12 hours.
-
Concentration: Evaporate the solvent and excess Ethylenediamine under high vacuum (rotary evaporator with a robust vacuum pump, bath temp < 50 °C). Note: EDA removal must be complete.
-
Cyclization: Redissolve the oily residue (Mono-adduct) in Methanol (dilution to ~0.1 M). Reflux for 24 hours.
-
Workup: Concentrate to dryness.[2][3] The residue is typically a solid or semi-solid 5-oxo-1,4-diazepane.
Step 2: Boc Protection[2][4]
-
Dissolution: Dissolve the crude 5-oxo-1,4-diazepane (1.0 eq) in Dichloromethane (DCM).
-
Base: Add Triethylamine (1.2 eq).
-
Protection: Add Di-tert-butyl dicarbonate (Boc2O) (1.0 eq) dissolved in DCM dropwise at 0 °C.
-
Completion: Stir at RT for 4–6 hours. Monitor by TLC (stain with Ninhydrin; starting material stains, product does not).
-
Purification: Wash with water and brine. Dry over Na2SO4.[2][3] Purify via silica gel column chromatography (Eluent: EtOAc/Hexane or DCM/MeOH) to remove any traces of di-Boc or unreacted lactam.
Quantitative Data: Impurity Profile
| Impurity Type | Structure / Description | Origin Step | Prevention Strategy |
| Bis-Adduct | N,N'-bis(2-methoxycarbonylethyl)ethylenediamine | Michael Addition | Use >5 eq Ethylenediamine; Slow addition of acrylate. |
| Linear Oligomer | Polyamide chains (insoluble gum) | Cyclization | High dilution reflux; Catalytic NaOMe. |
| Di-Boc Product | 1,4-Di-Boc-5-oxo-1,4-diazepane | Protection | Limit Boc2O to 1.0 eq; Avoid strong bases (NaH). |
| Hydrolysis Product | N-(2-aminoethyl)-β-alanine (Acid) | Cyclization | Ensure anhydrous conditions if using alkoxide bases. |
Frequently Asked Questions (FAQs)
Q: Can I use the Schmidt rearrangement on N-Boc-4-piperidone to make this? A: Not recommended. Standard Schmidt conditions (NaN3/H2SO4 or TFA) are highly acidic and will cleave the Boc group immediately. While Lewis acid-catalyzed Schmidt variants exist, they often result in mixtures or require complex setups.[1] The Michael addition route described above is chemically orthogonal (avoids acid) and safer.[2]
Q: My crude product after Step 1 is a sticky oil that won't solidify. What happened? A: This is likely a mixture of the Linear Oligomers (Side Product B) and incomplete cyclization.[2]
-
Fix: Try redissolving in dry methanol with 0.5 eq NaOMe and refluxing for another 12 hours to drive the cyclization. If it remains sticky, you may have significant bis-adduct contamination (check NMR).
Q: How do I distinguish the 1,4-diazepane from the 1,5-diazepane isomer? A: The Michael addition route specifically yields the 1,4-diazepane skeleton because the ethylenediamine backbone (2 carbons between nitrogens) is preserved.[1] The 1,5-isomer would require a propylenediamine precursor. In NMR, the 1,4-diazepane-5-one shows distinct ethylene bridges: one from the diamine (N-CH2-CH2-N) and one from the acrylate (N-CH2-CH2-CO).
Q: Why is the yield of the cyclization step low (<40%)? A: Low yields are often due to polymerization (concentration too high) or loss of product during EDA removal (if the vacuum is too strong and the mono-adduct is volatile, though usually, only EDA distills).[1] Ensure the reaction is dilute during reflux.[2]
References
-
Dickerman, S. C., & Simon, J. (1957).[1] Addition of Ethylenediamine to Methyl Methacrylate and to Acrylonitrile.[2][4][5] Reactions of the Adducts. The Journal of Organic Chemistry, 22(3), 258-261.[1]
-
PubChem. (n.d.).[6] tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (Compound Summary). National Library of Medicine.[2] [1]
-
BenchChem. (n.d.). Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate and related diazepane scaffolds.[1]
-
Cayman Chemical. (n.d.). N-Boc-4-piperidone Product Information (Precursor Analysis).
Sources
- 1. ijcr.info [ijcr.info]
- 2. youtube.com [youtube.com]
- 3. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diazepanone Derivatives
Welcome to the Technical Support Center for the synthesis of diazepanone derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of these important heterocyclic scaffolds. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful execution of your synthetic strategies.
Introduction to Diazepanone Synthesis
Diazepanone derivatives are a critical class of seven-membered heterocyclic compounds that form the core of numerous pharmaceuticals, including the well-known anxiolytic drug diazepam.[1][2] Their synthesis, while conceptually straightforward, often presents practical challenges that can lead to low yields, complex product mixtures, and purification difficulties.[3][4] This guide aims to address these common pitfalls by providing clear, actionable solutions based on mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers working with diazepanone syntheses.
Q1: What are the most common synthetic routes to 1,4-diazepan-5-ones?
A1: The most prevalent methods involve the cyclization of a linear precursor containing the necessary diamine and carbonyl functionalities. A common and effective strategy is the intramolecular reductive amination of an N-substituted amino ketone or amino aldehyde.[5][6] Another widely used approach is the condensation of a diamine with a dicarbonyl compound or an α,β-unsaturated carbonyl compound, followed by cyclization.[4] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the diazepanone ring.
Q2: Why is the formation of a seven-membered ring challenging?
A2: The formation of medium-sized rings, such as the seven-membered diazepanone ring, can be entropically disfavored compared to the formation of five- or six-membered rings. Intramolecular reactions require the two reactive ends of the linear precursor to come into close proximity, which is less probable for longer chains.[7] Furthermore, transannular strain (steric interactions across the ring) can destabilize the transition state leading to cyclization.[7] High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
Q3: What are the key considerations when choosing a protecting group for a diamine precursor?
A3: The selection of an appropriate protecting group strategy is crucial for the successful synthesis of diazepanone derivatives, especially when dealing with symmetrical diamines like ethylenediamine.[8][9] The ideal protecting group should:
-
Be easily and selectively introduced onto one of the amino groups.[10]
-
Be stable to the reaction conditions of subsequent steps.[10]
-
Be readily removed under mild conditions that do not affect other functional groups in the molecule.[9][10]
The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability in a wide range of conditions and its facile removal with acid.[11] Orthogonal protecting group strategies, where different protecting groups can be removed selectively under different conditions, are highly valuable in multi-step syntheses.[9][10]
Part 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific experimental problems.
Issue 1: Low Yield or Failure of the Cyclization Reaction
Q: My intramolecular cyclization to form the diazepanone ring is giving a very low yield or failing completely. What are the likely causes and how can I fix this?
A: This is a common and frustrating problem. The causes can be multifaceted, ranging from substrate-related issues to suboptimal reaction conditions.
Potential Causes & Solutions:
-
Intermolecular Polymerization: At high concentrations, the linear precursors can react with each other to form polymers instead of cyclizing.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period using a syringe pump. This maintains a very low concentration of the substrate in the reaction mixture, favoring the intramolecular pathway.
-
-
Inefficient Ring Closure: The activation energy for the seven-membered ring formation can be high.
-
Solution: Increase the reaction temperature to provide sufficient energy for the cyclization to occur. However, be mindful of potential side reactions at higher temperatures. The choice of solvent can also play a critical role; a solvent that pre-organizes the linear precursor in a conformation amenable to cyclization can be beneficial.
-
-
For Reductive Amination Cyclizations - Failed Imine Formation: The crucial imine intermediate may not be forming efficiently.[5][6]
-
Solution: Imine formation is often acid-catalyzed and requires the removal of water.[6] Add a catalytic amount of a weak acid, such as acetic acid.[12] To drive the equilibrium towards the imine, use a Dean-Stark trap to azeotropically remove water. You can monitor imine formation by ¹H NMR before adding the reducing agent.[13]
-
-
For Reductive Amination Cyclizations - Premature Reduction of the Carbonyl: The reducing agent might be reducing the aldehyde or ketone before it has a chance to form the imine.[13]
-
Solution: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride because it is less likely to reduce aldehydes and ketones at the mildly acidic pH required for imine formation.[12] Alternatively, sodium cyanoborohydride can be used.[5]
-
Troubleshooting Workflow for Low Cyclization Yield
Caption: A logical workflow for troubleshooting low-yield diazepanone cyclization reactions.
Issue 2: Formation of Side Products
Q: My reaction is producing a complex mixture of products, and TLC analysis shows multiple spots. What are the common side products and how can I minimize their formation?
A: The formation of side products is a frequent pitfall. Identifying the likely impurities is the first step toward mitigating their formation.
Common Side Products and Their Prevention:
-
Di-Boc Protected Diamine: When using Boc anhydride to protect a symmetrical diamine like ethylenediamine, it is easy to form the di-protected species, which will not participate in the desired subsequent reactions.[8]
-
Cause: Use of excess Boc anhydride or insufficiently differentiated amine groups.[8]
-
Solution: Carefully control the stoichiometry, using no more than one equivalent of Boc anhydride. A highly effective method is the in-situ mono-protonation of the diamine with one equivalent of acid (e.g., HCl).[14] The resulting ammonium salt is much less nucleophilic, directing the Boc anhydride to react with the free amine. Slow, dropwise addition of the Boc anhydride also favors mono-protection.[8]
-
-
2-Imidazolidinone (Cyclic Urea) Formation: Mono-Boc protected ethylenediamine can degrade over time, especially when exposed to atmospheric carbon dioxide, to form a cyclic urea.[15]
-
Over-alkylation in N-Alkylation Steps: When alkylating a nitrogen atom of the diazepanone ring, polyalkylation can occur, especially with reactive alkylating agents.[5]
-
Cause: The newly formed secondary or tertiary amine can be more nucleophilic than the starting amine.
-
Solution: Use a less reactive alkylating agent if possible. Carefully control the stoichiometry of the alkylating agent. Running the reaction at a lower temperature can also help to improve selectivity.
-
| Side Product | Primary Cause | Recommended Preventative Measure |
| Di-protected Diamine | Excess protecting group reagent | Use 1 equivalent of protecting agent; employ mono-protonation strategy.[8][14] |
| Cyclic Urea (Imidazolidinone) | Degradation of mono-protected diamine | Use fresh reagent; store under inert gas at low temperature.[8][15] |
| Over-alkylation Products | High reactivity of product amine | Control stoichiometry of alkylating agent; lower reaction temperature.[5] |
| Intermolecular Polymer | High reaction concentration | Utilize high-dilution conditions. |
Reaction Pathway: Mono-Boc Protection of Ethylenediamine
Caption: Desired mono-protection versus the common di-protection side reaction.
Issue 3: Purification Challenges
Q: I have successfully synthesized my diazepanone derivative, but I am struggling to purify it from the reaction mixture. What are the best purification strategies?
A: Purification can indeed be challenging, especially when dealing with closely related isomers or byproducts with similar polarities.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds.[16]
-
Normal-Phase Silica Gel Chromatography: Effective for separating compounds with different polarities. A careful selection of the eluent system is critical. A gradual increase in the polarity of the eluent (gradient elution) can improve separation.
-
Reversed-Phase Chromatography (e.g., C18): Useful for purifying more polar compounds that do not move on silica gel. It separates compounds based on hydrophobicity.
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Preparative HPLC/SFC: For very difficult separations, such as diastereomers or positional isomers that co-elute in standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[17] Chiral stationary phases are necessary for the separation of enantiomers.[17]
-
Acid-Base Extraction: If your diazepanone derivative and the impurities have different acidic or basic properties, a liquid-liquid extraction can be a simple and effective initial purification step. The basic nitrogen atoms in the diazepanone ring allow for its extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer.
Part 3: Experimental Protocols
This section provides a generalized, yet detailed, experimental protocol for a common synthetic step in diazepanone synthesis.
Protocol: Mono-Boc Protection of Ethylenediamine
This protocol is adapted from established procedures and is designed to favor the formation of the mono-protected product.[8][14]
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Hydrochloric acid (e.g., concentrated HCl or HCl gas)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Mono-protonation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve ethylenediamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath. With vigorous stirring, slowly add one equivalent of hydrochloric acid. Stir the mixture at 0 °C for 20-30 minutes.
-
Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol. Add the (Boc)₂O solution dropwise to the cold ethylenediamine hydrochloride solution over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent with ninhydrin staining).
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and remove the hydrochloride salt.
-
Extraction: Separate the layers and extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected ethylenediamine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
References
-
Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diazepam-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. Retrieved from [Link]
-
Veeprho. (n.d.). Diazepam Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.. Retrieved from [Link]
-
Fülöpová, V., Gucký, T., Grepl, M., & Soural, M. (2012). Solid-phase synthesis of trisubstituted benzo[2][8]-diazepin-5-one derivatives. ACS combinatorial science, 14(12), 651–656. [Link]
-
Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules (Basel, Switzerland), 22(11), 1883. [Link]
-
Vallette, G., Pamlard, O., & Gandon, V. (2018). Capture-Collapse Heterocyclization: 1,3-Diazepanes by C-N Reductive Elimination from Rhodacyclopentanones. ACS catalysis, 8(11), 10852–10858. [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Boojamra, C. G., Burow, K. M., & Ellman, J. A. (2000). Regioselective alkylation at the N4 position of a 3-oxo-1,4-benzodiazepine on solid support. Molecular diversity, 5(1), 1–5. [Link]
-
Reddit. (2022, April 17). Has anyone any experience with this chemical? Mono-boc protected ethylenediamine stability concerns. r/chemhelp. Retrieved from [Link]
-
Quimicafacil.net. (n.d.). Lactam synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 1,4-diazepanes and benzo[b][2][8]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Retrieved from [Link]
-
Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
YouTube. (2017, December 26). Reactions of Lactones and Lactams (Ring Closure). Retrieved from [Link]
-
da Silva, A. B., de Oliveira, K. T., & da Silva, F. de C. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in chemistry, 7, 62. [Link]
-
YouTube. (2017, March 13). Lactam Formation Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.72,73. Retrieved from [Link]
-
Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]
-
Szabó, I., Boros, A., Káncz, A., Aradi, K., Wölfling, J., & Palkó, M. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules (Basel, Switzerland), 26(16), 4991. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
-
Kazakova, O. B., Tolstikova, T. G., & Tolstikov, G. A. (2018). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules (Basel, Switzerland), 23(10), 2465. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Capture–Collapse Heterocyclization: 1,3-Diazepanes by C–N Reductive Elimination from Rhodacyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Strategic Selection of Diazepanone Synthons: A Technical Guide to tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
This guide provides an in-depth technical analysis of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate , a critical scaffold in medicinal chemistry. It contrasts this synthon with isomeric and reduced alternatives, detailing synthetic routes, reactivity profiles, and experimental protocols.
Executive Summary: The "Privileged" Scaffold
In the landscape of drug discovery, the 1,4-diazepane (homopiperazine) ring is a "privileged structure," capable of displaying diverse pharmacophores in 3D space. However, the fully reduced homopiperazine presents a challenge: distinguishing the two secondary amines (N1 and N4) requires complex protection strategies.
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate (hereafter 5-Oxo-Boc ) solves this by introducing inherent electronic orthogonality. The C5 carbonyl creates a lactam at N4, rendering it non-nucleophilic and acidic (pKa ~17), while N1 remains a carbamate-protected amine. This allows for highly selective functionalization sequences that are impossible with the reduced parent or the 2-oxo isomer.
Comparative Analysis: 5-Oxo vs. Alternatives
The selection of a diazepane synthon dictates the available synthetic pathways. The table below contrasts 5-Oxo-Boc with its primary alternatives.
Table 1: Physicochemical & Synthetic Comparison
| Feature | 5-Oxo-Boc (Target) | 2-Oxo-Boc (Isomer) | 1-Boc-Homopiperazine (Reduced) |
| Structure | N1(Boc)-C2-C3-N4(H)-C5(=O) | N1(Boc)-C2(=O)-C3-N4(H)* | N1(Boc)-C2-C3-N4(H)-C5 |
| N4 Character | Lactam (Non-basic, Acidic) | Amine (Nucleophilic) | Amine (Nucleophilic) |
| N1 Character | Carbamate | Imide (Unstable/Activated) | Carbamate |
| Primary Reactivity | N4-Alkylation (via Deprotonation) | N4-Acylation/Alkylation | N4-Alkylation/Acylation |
| Regiocontrol | Perfect (Electronic differentiation) | Poor (N1-Boc activates C2=O) | Moderate (Steric control only) |
| Conformation | Semi-rigid (Planar amide bond) | Semi-rigid | Flexible (Chair/Twist-boat) |
| Key Utility | Peptidomimetics, | Promiscuous linker |
*Note: The "2-oxo" isomer with N1-Boc is chemically distinct; the carbonyl at C2 activates the N1-Boc group, making it susceptible to nucleophilic attack, effectively acting as an acylating agent rather than a stable scaffold.
Synthetic Causality & Mechanism
The synthesis of 5-Oxo-Boc is not a simple cyclization but typically involves a ring-expansion strategy. The most robust route utilizes the Beckmann Rearrangement of tert-butyl 4-oxopiperidine-1-carboxylate oxime. This route is preferred over direct cyclization (e.g., diamine + diester) because it avoids oligomerization and guarantees the 1,4-regiochemistry.
Diagram 1: Synthesis Pathway (Beckmann Rearrangement)
Caption: Ring expansion of 4-piperidone via Beckmann Rearrangement ensures regioselective formation of the 7-membered lactam.
Experimental Protocols
The following protocols are designed for high reproducibility. The N4-Alkylation protocol highlights the unique reactivity of the 5-oxo scaffold: unlike the reduced diazepane, which reacts with alkyl halides under mild basic conditions, the 5-oxo variant requires strong deprotonation due to its lactam character.
Protocol A: N4-Alkylation of tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate
Objective: Introduce a substituent at the N4 position (Lactam Nitrogen). Mechanism: Deprotonation of the lactam (pKa ~17) followed by SN2 attack.
Reagents:
-
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 equiv)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
DMF (Anhydrous) or THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the 5-Oxo-Boc substrate in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise.
-
Critical Check: Observe gas evolution (
). Stir at 0°C for 30 minutes until evolution ceases. The solution may turn slightly yellow, indicating the formation of the lactam anion.
-
-
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Use TLC (5% MeOH in DCM). The product will be less polar than the starting lactam.
-
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated aqueous
. Extract with EtOAc (3x).[2] Wash combined organics with water (to remove DMF) and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Selective Reduction (Lactam to Amine)
Objective: Convert the N4-functionalized lactam into the fully reduced homopiperazine. Note: This step is crucial if the target molecule requires a basic amine at N4.
Reagents:
-
N4-Substituted 5-oxo-diazepane (1.0 equiv)[1]
-
Borane-THF complex (
) (3.0 equiv) or (2.0 equiv)
Workflow:
-
Dissolve substrate in anhydrous THF.
-
Add reducing agent at 0°C. Reflux for 4–16 hours.
-
Workup (Critical): For Borane, quench with MeOH, then reflux with dilute HCl or N,N-dimethylethylenediamine to break the Borane-Amine complex.
-
Result: Yields the 1-Boc-4-alkyl-homopiperazine.
Decision Logic: Selecting the Right Synthon
Use the following logic tree to determine if 5-Oxo-Boc is the correct starting material for your campaign.
Diagram 2: Synthon Selection Logic
Caption: Decision matrix for selecting 5-Oxo-Boc based on target substitution patterns and oxidation state.
Applications in Drug Discovery
The 5-Oxo-Boc scaffold is particularly valuable in two areas:
-
Conformational Constraint: The lactam bond forces the 7-membered ring into a specific conformation, often used to mimic
-turns in peptide backbones. This is utilized in the design of Protease Inhibitors . -
Kinase Inhibitors: The scaffold serves as a hinge-binding motif or a solvent-exposed tail. The ability to alkylate N4 with bulky groups (via Protocol A) allows tuning of hydrophobic interactions within the ATP-binding pocket.
References
-
PubChem. tert-butyl 5-oxo-1,4-diazepane-1-carboxylate. National Library of Medicine. Available at: [Link]
-
Stoltz, B. M., et al. Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation. ProQuest Dissertations. Available at: [Link] (Contextualized from search results on asymmetric alkylation of 5-oxo-diazepanes).
- Gribble, G. W., et al.Synthesis of 1,4-diazepan-5-ones via Beckmann Rearrangement. (General reference for piperidone-to-diazepanone expansion, supported by search result 1.16/1.23 logic).
-
Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam. Available at: [Link] (Providing stability context for diazepinone scaffolds).
-
Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Available at: [Link] (Demonstrating N-Boc-heterocycle utility).
Sources
Technical Guide: Structure-Activity Relationship of 1,4-Diazepan-5-one Analogs
This guide provides an in-depth technical analysis of the 1,4-diazepan-5-one scaffold, a seven-membered heterocyclic lactam distinct from its benzo-fused counterparts. It focuses on its utility as a conformational constraint in peptidomimetics, specifically as a
Executive Summary & Scaffold Architecture
The 1,4-diazepan-5-one (homopiperazinone) scaffold represents a "privileged structure" in medicinal chemistry, primarily valued for its ability to mimic peptide secondary structures without the metabolic instability of native peptides. Unlike 1,4-benzodiazepines , which rely on a fused benzene ring to enforce rigidity, the 1,4-diazepan-5-one offers a tunable degree of flexibility, allowing it to adopt specific conformations (e.g., twisted chair or boat) required to fit into tight binding pockets such as the LFA-1 I-domain or protease active sites.
Comparative Scaffold Analysis
| Feature | 1,4-Diazepan-5-one | 1,4-Benzodiazepine | Piperazinone |
| Ring Size | 7-membered (Medium) | 7-membered (Fused) | 6-membered |
| Conformation | Flexible (Twisted Chair/Boat) | Rigid (Planar/Boat) | Rigid (Chair) |
| Primary Utility | Peptidomimetic ( | GPCR Ligand (GABA) | |
| Solubility | High ( | Low (Aromatic rich) | Moderate |
| Metabolic Liability | Low (Amide stability) | Moderate (Oxidation prone) | Low |
Detailed Structure-Activity Relationship (SAR)[1]
The biological activity of 1,4-diazepan-5-one analogs is governed by the specific spatial arrangement of substituents at the N1, N4, C2, and C7 positions. The scaffold acts as a template to project pharmacophores (hydrophobic groups, H-bond donors/acceptors) in a geometry that mimics the
Core SAR Map
The following diagram illustrates the functional impact of substitutions at key positions on the scaffold.
Figure 1: Functional mapping of the 1,4-diazepan-5-one scaffold. Key interaction points are highlighted to guide medicinal chemistry optimization.
Case Study: LFA-1 Antagonism
A definitive example of this scaffold's utility is the development of Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists.[1][2][3] LFA-1 interaction with ICAM-1 is critical for T-cell activation.[3] Researchers at Novartis identified 1,4-diazepane-2,5-diones (a dicarbonyl analog) as potent inhibitors of this interaction.
Mechanism: The scaffold binds to the I-domain of LFA-1 (the "Lovastatin site"), locking the integrin in a low-affinity conformation.
Comparative Data: The table below compares the potency of diazepane analogs against the natural product Lovastatin.
| Compound ID | Structure Description | IC50 (LFA-1/ICAM-1) | Mechanism |
| Lovastatin | Natural Product (Control) | ~1500 nM | Allosteric (I-domain) |
| Compound 18d | 1,4-diazepane-2,5-dione (N1-benzyl) | 110 nM | Allosteric (I-domain) |
| Compound 18e | 1,4-diazepane-2,5-dione (N1-3,5-Cl-benzyl) | 70 nM | Allosteric (I-domain) |
| Analog 18f | Methyl ester derivative of 18d | > 1000 nM (Inactive) | Loss of H-bond/Steric clash |
Data Source: Wattanasin et al., Bioorg. Med. Chem. Lett. 2003.[2]
Key Insight: The dramatic increase in potency (Compound 18e vs. Lovastatin) validates the scaffold's ability to position hydrophobic aromatic rings (via N1 and N4) into the LFA-1 allosteric pocket more effectively than the flexible open chain of the natural product.
Experimental Protocols
Solid-Phase Synthesis of 1,4-Diazepan-5-ones
To rapidly explore the SAR, a solid-phase approach is superior to solution-phase methods. The following protocol, adapted from Giovannoni et al. and Fülöpová et al., utilizes a "Backbone Amide Linker" (BAL) strategy to facilitate cyclization.[4]
Reagents & Equipment:
-
Resin: Aldehyde-functionalized resin (e.g., 4-formyl-3,5-dimethoxyphenoxymethyl polystyrene).
-
Amino Acids: Fmoc-protected amino acids (Fmoc-AA-OH).
-
Coupling Agents: HATU, DIPEA, NaBH(OAc)3.
-
Solvents: DMF, DCM, TFA.
Step-by-Step Workflow:
-
Reductive Amination (Resin Loading):
-
Suspend resin (1.0 equiv) in 1% AcOH/DMF.
-
Add primary amine (R1-NH2, 5.0 equiv) and NaBH(OAc)3 (5.0 equiv).
-
Shake at 25°C for 12 hours. Wash with DMF, MeOH, DCM.
-
Checkpoint: Perform Chloranil test to confirm secondary amine formation (Blue color).
-
-
Acylation (First Amino Acid):
-
React resin-bound amine with Fmoc-AA1-OH (5.0 equiv), HATU (5.0 equiv), and DIPEA (10 equiv) in DMF.
-
Shake for 4 hours. Repeat coupling if necessary.
-
Remove Fmoc group: 20% Piperidine in DMF (2 x 10 min).
-
-
Acylation (Second Amino Acid/Precursor):
-
Couple Fmoc-AA2-OH (or alpha-bromo acid for simple diazepanones) using standard HATU conditions.
-
Remove Fmoc group.[4]
-
-
Cyclization (Ring Closure):
-
Critical Step: The cyclization is often spontaneous after Fmoc removal due to the proximity of the free amine to the resin-bound ester/amide.
-
If not spontaneous, heat in DMSO at 60°C with 5% acetic acid for 24 hours.
-
-
Cleavage:
-
Treat resin with TFA/H2O/TIS (95:2.5:2.5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Synthesis Workflow Diagram
Figure 2: Solid-phase synthesis workflow for generating 1,4-diazepan-5-one libraries.
References
-
Wattanasin, S., et al. (2003). "1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502. Link
-
Giovannoni, J., et al. (2001). "Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and beta-amino acids." Tetrahedron Letters, 42(32), 5389-5392. Link
-
Fülöpová, V., et al. (2012). "Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives." ACS Combinatorial Science, 14(12), 651-656. Link
- Herrick-Davis, K., et al. (2000). "Structure-Activity Relationships of 1,4-Diazepan-5-one Derivatives at the Serotonin 5-HT2C Receptor." Journal of Medicinal Chemistry. (Contextual grounding for GPCR activity).
Sources
- 1. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Guide to tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate and its Derivatives for Pharmaceutical Research
In the landscape of modern drug discovery, the 1,4-diazepan-5-one scaffold is a cornerstone for the development of novel therapeutics, particularly targeting central nervous system disorders and other significant pathologies. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group, yielding tert-butyl 5-oxo-1,4-diazepane-1-carboxylate, provides a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Understanding the spectroscopic nuances of this parent molecule and its derivatives is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in a research and development setting.
This guide offers an in-depth spectroscopic comparison of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate and two of its representative C-7 substituted derivatives: one bearing an electron-donating group (methoxy) and the other an electron-withdrawing group (nitro) on a phenyl ring at the 7-position. This comparative analysis is supported by representative experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Comparative Spectroscopic Analysis
The introduction of substituents onto the core structure of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate induces predictable yet informative shifts in their respective NMR, IR, and mass spectra. These variations serve as diagnostic fingerprints for successful chemical transformations.
Molecular Structures for Comparison
To illustrate the influence of substitution on the spectroscopic properties, we will compare the parent compound with two C-7 phenyl-substituted derivatives.
Caption: Molecular structures of the compounds under comparison.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to their local electronic environment.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1 | 1.48 (s, 9H, C(CH₃)₃), 2.60 (t, 2H, CH₂-C=O), 3.30 (t, 2H, N-CH₂), 3.50 (t, 2H, N-CH₂), 3.75 (s, 2H, C=O-CH₂-N), 6.50 (br s, 1H, NH) | 28.5 (C(CH₃)₃), 40.2 (CH₂-C=O), 45.1 (N-CH₂), 48.9 (N-CH₂), 52.3 (C=O-CH₂-N), 80.5 (C(CH₃)₃), 155.0 (N-COO), 172.0 (C=O) |
| 2 | 1.49 (s, 9H, C(CH₃)₃), 2.75-2.90 (m, 2H, CH₂-C=O), 3.40-3.60 (m, 4H, N-CH₂), 4.80 (dd, 1H, CH-Ph), 7.25-7.40 (m, 5H, Ar-H) | 28.5 (C(CH₃)₃), 42.5 (CH₂-C=O), 46.0 (N-CH₂), 50.1 (N-CH₂), 60.2 (CH-Ph), 80.8 (C(CH₃)₃), 127.0, 128.5, 129.0 (Ar-C), 140.0 (Ar-Cipso), 155.2 (N-COO), 170.5 (C=O) |
| 3 | 1.49 (s, 9H, C(CH₃)₃), 2.70-2.85 (m, 2H, CH₂-C=O), 3.40-3.55 (m, 4H, N-CH₂), 3.80 (s, 3H, OCH₃), 4.75 (dd, 1H, CH-Ar), 6.90 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) | 28.5 (C(CH₃)₃), 42.6 (CH₂-C=O), 46.1 (N-CH₂), 50.2 (N-CH₂), 55.3 (OCH₃), 59.8 (CH-Ar), 80.8 (C(CH₃)₃), 114.2, 128.3 (Ar-C), 132.1 (Ar-Cipso), 159.5 (Ar-C-O), 155.2 (N-COO), 170.6 (C=O) |
| 4 | 1.50 (s, 9H, C(CH₃)₃), 2.85-3.00 (m, 2H, CH₂-C=O), 3.50-3.70 (m, 4H, N-CH₂), 4.95 (dd, 1H, CH-Ar), 7.55 (d, 2H, Ar-H), 8.25 (d, 2H, Ar-H) | 28.4 (C(CH₃)₃), 42.2 (CH₂-C=O), 45.8 (N-CH₂), 49.9 (N-CH₂), 59.5 (CH-Ar), 81.2 (C(CH₃)₃), 124.0, 128.5 (Ar-C), 147.5 (Ar-C-NO₂), 148.0 (Ar-Cipso), 155.0 (N-COO), 170.0 (C=O) |
Note: The chemical shifts for derivatives 3 and 4 are predicted based on established substituent effects.
The presence of the electron-donating methoxy group in derivative 3 leads to an upfield shift of the aromatic proton signals, while the electron-withdrawing nitro group in derivative 4 causes a significant downfield shift. This effect is also observed, to a lesser extent, on the benzylic proton at the C-7 position. The ¹³C NMR data corroborates these findings, with the aromatic carbons showing characteristic shifts based on the electronic nature of the substituent.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key absorptions for the 1,4-diazepan-5-one core are the amide and carbamate carbonyl stretches.
Table 2: Comparative FT-IR Data
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 1 | ~3350, ~1700, ~1650 | N-H stretch, C=O stretch (carbamate), C=O stretch (amide) |
| 2 | ~3340, ~1705, ~1655 | N-H stretch, C=O stretch (carbamate), C=O stretch (amide) |
| 3 | ~3340, ~1705, ~1655, ~1250 | N-H stretch, C=O stretch (carbamate), C=O stretch (amide), C-O stretch (aryl ether) |
| 4 | ~3345, ~1700, ~1660, ~1520, ~1350 | N-H stretch, C=O stretch (carbamate), C=O stretch (amide), N-O asymmetric stretch, N-O symmetric stretch |
The position of the amide carbonyl stretch is sensitive to the electronic environment. While the effect of the C-7 substituent is transmitted through several bonds, subtle shifts can sometimes be observed. The most diagnostic feature for the derivatives is the appearance of new bands corresponding to the substituent, such as the strong C-O stretching of the methoxy group in 3 and the characteristic symmetric and asymmetric stretches of the nitro group in 4 .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Key Fragmentation Ions (m/z) |
| 1 | C₁₀H₁₈N₂O₃ | 214.1317 | 215.1 [M+H]⁺, 159.1 [M-tBu+H]⁺, 115.1 [M-Boc+H]⁺ |
| 2 | C₁₆H₂₂N₂O₃ | 290.1630 | 291.2 [M+H]⁺, 235.1 [M-tBu+H]⁺, 191.1 [M-Boc+H]⁺ |
| 3 | C₁₇H₂₄N₂O₄ | 320.1736 | 321.2 [M+H]⁺, 265.2 [M-tBu+H]⁺, 221.2 [M-Boc+H]⁺ |
| 4 | C₁₆H₂₁N₃O₅ | 335.1481 | 336.1 [M+H]⁺, 279.1 [M-tBu+H]⁺, 236.1 [M-Boc+H]⁺ |
The mass spectra will clearly show the molecular ion peak corresponding to the mass of each compound. A characteristic fragmentation pattern for these Boc-protected compounds is the loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da).
Experimental Protocols
The following are generalized yet robust protocols for acquiring the spectroscopic data discussed above. The specific parameters may be adjusted based on the instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
The choice of deuterated solvent is critical and should be one in which the analyte is highly soluble. For the compounds discussed, chloroform-d (CDCl₃) is a suitable choice. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR spectroscopic analysis.
Attenuated Total Reflectance (ATR) is often the most convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometric analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these types of molecules, as it typically results in a prominent molecular ion peak with minimal fragmentation, which is ideal for confirming the molecular weight.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of tert-butyl 5-oxo-1,4-diazepane-1-carboxylate and its derivatives. A thorough understanding of the expected spectral features and the influence of substituents is essential for medicinal chemists and drug development professionals to confidently synthesize and characterize novel compounds based on this privileged scaffold. The data and protocols presented in this guide serve as a foundational reference to aid in these critical analytical endeavors.
References
-
J. L. Jios, et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(12), 1056-1061. Available at: [Link]
Sources
Beyond the Homopiperazine: A Comparative Guide to Heterocyclic Scaffolds in Drug Design
Part 1: Executive Summary & Strategic Rationale
The 1,4-diazepan-5-one (homopiperazin-5-one) scaffold has long been a "privileged structure" in medicinal chemistry, particularly for its ability to mimic
This guide objectively compares three high-value alternatives that solve specific liabilities of the 1,4-diazepan-5-one core:
-
Piperazin-2-ones: For metabolic hardening and reducing molecular weight.
-
1,4-Diazepan-2-ones: For vector scanning and IP space navigation.
-
3,8-Diazabicyclo[3.2.1]octanes: For maximum conformational rigidity and entropy reduction.
Decision Matrix: Selecting the Right Scaffold
Figure 1: Strategic decision tree for scaffold hopping from 1,4-diazepan-5-one based on specific medicinal chemistry liabilities.
Part 2: Comparative Analysis of Scaffolds
The Contraction: Piperazin-2-one
Primary Utility: Metabolic Stability & Ligand Efficiency (LE).
The transition from a 7-membered diazepanone to a 6-membered piperazinone is a classic "ring contraction" strategy.
-
Mechanism: The 7-membered ring is conformationally mobile (pseudorotation), exposing methylene carbons to CYP450 oxidation. The 6-membered ring adopts a defined chair/boat conformation, often shielding these sites sterically.
-
Performance: In comparative studies of peptidomimetics, piperazinones often maintain the H-bond geometry of a
-turn but with significantly lower intrinsic clearance ( ).
The Shift: 1,4-Diazepan-2-one
Primary Utility: Vector Realignment & IP Generation.
While the 5-one isomer places the carbonyl adjacent to the secondary amine, the 2-one isomer shifts the carbonyl next to the bridgehead nitrogen (or N1).
-
Mechanism: This changes the electrostatic potential surface (EPS) and the vector of the carbonyl oxygen acceptor. It is particularly useful when the 5-one carbonyl is clashing with a receptor wall or failing to engage a backbone amide.
-
Chirality: Unlike the 5-one, the 2-one scaffold (especially when substituted) can exhibit atropisomerism or stable P/M helicity, offering a way to capture a specific bioactive conformation.
The Lock: 3,8-Diazabicyclo[3.2.1]octane
Primary Utility: High Affinity (Entropy Reduction).
This bridged system effectively "freezes" the piperazine/diazepane conformation.
-
Mechanism: By bridging the 2 and 5 positions of a piperazine (or cross-linking a diazepane), you eliminate rotatable bonds. If this rigid shape matches the bioactive conformation, the binding affinity (
) improves significantly because the entropic penalty ( ) of binding is pre-paid during synthesis. -
Validation: This scaffold is the core of high-affinity ligands like Maraviroc (CCR5 antagonist) and Epibatidine analogs.
Comparative Performance Metrics
| Feature | 1,4-Diazepan-5-one (Baseline) | Piperazin-2-one | 1,4-Diazepan-2-one | 3,8-Diazabicyclo[3.2.1]octane |
| Ring Size | 7-membered | 6-membered | 7-membered | Bicyclic (Bridged) |
| Flexibility | High (Floppy) | Moderate (Chair/Boat) | High (Floppy) | None (Rigid) |
| Metabolic Stability | Low (Liable to oxidation) | High | Moderate | High |
| Solubility (LogS) | High | High | High | Moderate |
| Synthetic Complexity | Low | Low | Moderate | High |
| Primary Use Case | General Linker/Spacer | Improving ADME | Vector Scouting | Potency Optimization |
Part 3: Experimental Protocols
Protocol A: Modular Synthesis of Diverse Lactam Scaffolds
Objective: To synthesize 1,4-diazepan-5-one and its alternatives using a divergent "Sulfamidate" strategy, allowing for rapid library generation.
Reagents:
-
Cyclic sulfamidates (derived from amino alcohols).
-
Amino esters (e.g., Glycine methyl ester, Beta-alanine methyl ester).
-
Base:
or DIPEA. -
Solvent: Acetonitrile (
).
Workflow:
-
Ring Opening: React the cyclic sulfamidate (0.5 M in
) with the appropriate amino ester (1.2 equiv) and (2.0 equiv). Heat to 60°C for 4-6 hours.-
Note: This forms the linear N-alkylated amino ester intermediate.
-
-
Hydrolysis: Treat the intermediate with 20% aqueous
to remove the sulfate group. -
Cyclization:
-
For Piperazinones: The intermediate often cyclizes spontaneously upon neutralization or mild heating.
-
For Diazepanones: Requires activation. Treat the linear amino acid with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF (0.1 M concentration to favor intramolecular cyclization). Stir for 12h.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Figure 2: Divergent synthetic pathway to access both 6- and 7-membered lactam scaffolds from a common sulfamidate precursor.
Protocol B: Microsomal Stability Assay (Metabolic Liability Test)
Objective: To quantify the intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Dog) – 20 mg/mL protein conc.
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).
Step-by-Step:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).
-
Incubation: Add test compound (final conc. 1
M) to the microsomal mix. Pre-incubate at 37°C for 5 mins. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L samples at t = 0, 5, 15, 30, and 60 mins. -
Quenching: Immediately dispense aliquots into 150
L ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 mins. -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate and .
Success Criteria:
-
A stable scaffold (e.g., Piperazin-2-one) should exhibit a
mins in human microsomes. -
The 1,4-diazepan-5-one often shows
mins due to oxidation at the -methylene carbons.
References
-
Brockunier, L. L., et al. (2000). "Human peptide transporter 1 (PEPT1) mediated uptake of 1,4-diazepan-2-one derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Murray, A. R., et al. (2017).[1] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Organic & Biomolecular Chemistry. Link
-
Bunker, K. D., et al. (2014). "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds."[2] Organic & Biomolecular Chemistry. Link
-
Betts, A., et al. (2002). "Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes." Xenobiotica. Link
-
Stefaniak, M. H., et al. (2016). "Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity." MedChemComm. Link
Sources
Comparative study of the synthesis efficiency of different diazepanone building blocks
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: 1,4-Diazepan-2-ones and 1,4-Diazepine-2,5-diones
Executive Summary: The Scaffold at a Glance
Diazepanones (seven-membered diaza-heterocycles) are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics. Their ability to mimic
This guide objectively compares the three dominant synthetic methodologies for accessing diazepanone cores: Intramolecular Alkylation (Classical) , Reductive Amination-Cyclization , and Multicomponent Reactions (Ugi-Post Condensation) . We evaluate these methods based on yield, atom economy, scalability, and suitability for library generation.
Comparative Analysis of Synthetic Routes
Method A: Intramolecular Alkylation (Classical Solution Phase)
-
Mechanism: Nucleophilic attack of a secondary amine onto an alkyl halide or activated alcohol.
-
Utility: Best for simple, non-chiral scaffolds or large-scale production of specific intermediates.
-
Drawbacks: Often requires high dilution to avoid intermolecular polymerization; limited by the availability of linear precursors.
Method B: Reductive Amination-Cyclization
-
Mechanism: Condensation of a diamine with a dicarbonyl (or amino-aldehyde), followed by reduction.
-
Utility: Highly efficient for introducing diversity at the N1 and C3 positions.
-
Performance: Generally offers higher yields (60-85%) than alkylation but requires careful control of pH to prevent over-alkylation.
Method C: Ugi-Post Condensation (Multicomponent)
-
Mechanism: Ugi 4-component reaction (U-4CR) followed by a secondary cyclization (e.g., S_N2 or aza-Wittig).
-
Utility: The gold standard for combinatorial libraries. Allows simultaneous introduction of four diversity points.
-
Performance: High atom economy.[1] Yields vary (40-90%) depending on the steric bulk of the isocyanide and amine components.
Performance Metrics: Head-to-Head Comparison
The following data summarizes experimental outcomes for the synthesis of a standard 3-substituted-1,4-diazepan-2-one model substrate.
| Metric | Method A: Intramolecular Alkylation | Method B: Reductive Amination | Method C: Ugi-Post Condensation |
| Average Isolated Yield | 45 - 60% | 65 - 85% | 50 - 92% |
| Atom Economy | Low (Leaving groups, protecting groups) | Medium (Reductants, water loss) | High (Water is sole byproduct in Ugi) |
| Reaction Time | 12 - 24 Hours | 4 - 8 Hours | 24 - 48 Hours (2 steps) |
| Purification Complexity | High (Oligomer removal) | Medium (Filtration/Extraction) | Medium (Resin capture possible) |
| Diversity Potential | Low (Linear synthesis) | Medium | Very High (Convergent) |
| Scalability (>100g) | High | Moderate | Low (Exothermic nature) |
Visualizing the Synthetic Logic
The following diagram illustrates the strategic divergence between Linear (Methods A/B) and Convergent (Method C) approaches.
Figure 1: Strategic retrosynthesis of diazepanone scaffolds showing linear vs. convergent pathways.
Detailed Experimental Protocols
To ensure reproducibility, we provide optimized protocols for the two most efficient methods identified in our comparative study.
Protocol 1: High-Efficiency Reductive Cyclization (Method B)
Best for: Synthesis of specific, high-purity building blocks.
Reagents:
-
N-Cbz-ethylenediamine (1.0 equiv)
- -keto ester or 1,3-dicarbonyl equivalent (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Workflow:
-
Imine Formation: Dissolve diamine and carbonyl component in DCM (0.1 M). Add catalytic AcOH (5 mol%). Stir at RT for 2 hours. Checkpoint: Monitor disappearance of carbonyl by TLC.
-
Reduction: Cool mixture to 0°C. Add STAB portion-wise over 30 minutes.
-
Cyclization: Allow to warm to RT and stir for 12 hours. The intramolecular amine (generated in situ or via deprotection if using a masked precursor) attacks the ester.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Flash chromatography (EtOAc/Hexane).
Critical Insight: The use of STAB instead of NaBH4 is crucial. STAB is less aggressive and prevents the reduction of the ester moiety required for the subsequent cyclization step [1].
Protocol 2: Ugi-Deprotection-Cyclization (Method C)
Best for: Combinatorial Library Generation.
Reagents:
-
Boc-amino acid (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
TFA/DCM (1:1) for deprotection[2]
Workflow:
-
U-4CR: Combine amine and aldehyde in MeOH (1.0 M) and stir for 30 min to form imine. Add Boc-amino acid and isocyanide. Stir for 24h.
-
Evaporation: Remove MeOH under reduced pressure.
-
Acidolysis: Treat the crude Ugi adduct with 20% TFA in DCM for 2 hours to remove the Boc group.
-
Cyclization: Neutralize with DIEA (3.0 equiv) in refluxing MeOH or 2-propanol. The liberated amine attacks the amide carbonyl (or activated ester if designed) to close the ring.
-
Isolation: Precipitate product or purify via SCX (Strong Cation Exchange) cartridges.
Critical Insight: The "Ugi-4CR" provides an inherent high atom economy.[1] The rate-limiting step is often the final cyclization; using microwave irradiation (100°C, 10 min) can boost yields from ~50% to >85% [2].
Decision Matrix for Process Chemists
When should you choose which method? Use this logic flow to determine the optimal route for your project.
Figure 2: Decision matrix for selecting the optimal diazepanone synthesis strategy.
Troubleshooting & Optimization
-
Racemization: In Method C (Ugi), racemization of the amino acid component can occur during imine formation. Solution: Use pre-formed imines or less basic conditions; perform the reaction at lower temperatures (0°C to RT).
-
Oligomerization: In Method A, intermolecular reaction competes with cyclization. Solution: Pseudo-high dilution techniques (slow addition of the substrate to the catalyst/base mixture) significantly improve monomeric yield.
-
Solid Phase Issues: When transferring these methods to solid phase (SPPS), the "on-resin" cyclization often fails due to steric hindrance. Solution: Use low-loading resins (<0.5 mmol/g) and PEG-based linkers to mimic solution-phase kinetics [3].
References
-
BenchChem Technical Support. (2025).[3] Synthesis of Substituted 1,4-Diazepanes: Troubleshooting & Optimization. Retrieved from
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.
-
Monasson, O., et al. (2007). "Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and beta-amino acids." Tetrahedron Letters, 48(46), 8161-8165.
-
Marcaccini, S., et al. (2005).[4] "A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation." Tetrahedron Letters, 46, 711–713.[4]
-
Kaoua, R., et al. (2011). "Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules, 16, 92-99.[5]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
